Polysucrose 400

Übersicht

Beschreibung

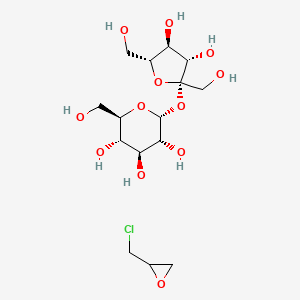

Polysucrose 400 (CAS No. 26873-85-8), also known as Ficoll 400, is a synthetic, high-molecular-weight polymer synthesized via copolymerization of sucrose and epichlorohydrin . It has a branched structure with abundant hydroxyl groups, ensuring high solubility in aqueous media (up to 50% w/v) . With an average molecular weight of ~400 kDa , it is widely used in:

- Density gradient centrifugation for isolating lymphocytes, monocytes, and other blood components .

- Protein stabilization in vitrified systems due to its glass-forming properties .

- Molecular biology applications, such as Denhardt’s solution for hybridization buffers .

Its non-ionic nature and biocompatibility make it ideal for separating sensitive biological materials without inducing aggregation or osmotic stress .

Wirkmechanismus

- While it doesn’t have specific protein targets, it plays a crucial role in density gradient separation of cells, cell membranes, and virus particles. Additionally, it can be used to isolate different organelles .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Polysucrose 400 plays a significant role in biochemical reactions, particularly in the separation and purification of cells and organelles. It interacts with various biomolecules, including enzymes and proteins, through its hydroxyl groups, which facilitate solubility and stability in aqueous solutions . For example, this compound is used in density gradient centrifugation to separate cells based on their density. This interaction is primarily physical, as the polymer forms a gradient that allows cells to migrate to their respective density layers .

Cellular Effects

This compound affects various types of cells and cellular processes. It is commonly used to isolate mononuclear cells from whole blood and to separate different cell types based on their density . This process does not significantly alter cell function, as this compound is non-toxic and biocompatible. Its use in density gradients can influence cell signaling pathways and gene expression by providing a controlled environment for cell separation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through physical interactions with biomolecules. Its branched structure and high content of hydroxyl groups allow it to form stable, aqueous solutions that facilitate the separation of cells and organelles . This compound does not typically bind to enzymes or proteins in a manner that would inhibit or activate them, but it can stabilize protein solutions and reduce non-specific binding of labeled probes during nucleic acid hybridization .

Temporal Effects in Laboratory Settings

This compound is stable in alkaline and neutral solutions but rapidly hydrolyzes at pH values lower than 3, especially at elevated temperatures . In laboratory settings, it can be sterilized by autoclaving at 100°C for 30 minutes without degradation . Over time, this compound maintains its effectiveness in cell separation and protein stabilization, with no significant long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be well-tolerated at doses up to 12 grams per kilogram when administered intravenously . It is not degraded in the blood and accumulates in the liver, spleen, and kidneys. High doses do not typically result in toxic or adverse effects, making it a suitable agent for studying glomerular physiology and vascular permeability .

Metabolic Pathways

This compound is not metabolized by the body and does not participate in metabolic pathways. Its high molecular weight and synthetic nature prevent it from being broken down by enzymes or interacting with metabolic cofactors . Instead, it remains intact and is eventually excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through physical processes. It does not rely on specific transporters or binding proteins but instead moves through the extracellular space and accumulates in certain tissues such as the liver, spleen, and kidneys . Its distribution is influenced by its high solubility and biocompatibility .

Subcellular Localization

This compound does not have specific subcellular localization signals or post-translational modifications that direct it to particular compartments or organelles. Its primary function is in the extracellular space, where it facilitates cell separation and organelle isolation through density gradient centrifugation . This lack of specific localization allows it to be used broadly in various biochemical applications without interfering with intracellular processes.

Biologische Aktivität

Polysucrose 400, also known as Ficoll 400, is a synthetic polymer derived from sucrose and epichlorohydrin. With a molecular weight of approximately 400 kDa, it exhibits unique properties that make it valuable in various biological applications, particularly in cell separation and stabilization. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its highly branched structure, which distinguishes it from simpler sugars like sucrose. The polymer's structure contributes to its solubility and biocompatibility, making it suitable for use in biological systems. The following table summarizes key chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 26873-85-8 |

| Molecular Formula | C15H27ClO12 |

| Molecular Weight | ~400,000 g/mol |

| Synonyms | Ficoll 400 |

Mechanisms of Biological Activity

- Cell Separation : this compound is widely used in density gradient centrifugation. Its ability to create a gradient allows for the effective separation of cells based on their density. This is particularly useful in isolating lymphocytes and other cell types for research and therapeutic purposes .

- Stabilization of Biological Materials : The polymer's protective properties are crucial during the vitrification process, where biological materials are preserved in a glass-like state to prevent damage from ice formation. Studies have shown that this compound can enhance the stability of proteins and cells during freeze-drying processes .

- In Vitro Studies : Research indicates that this compound can influence cell behavior in vitro. For example, when used as a medium for cell culture, it supports cell viability and growth while minimizing cytotoxic effects .

Study on Wound Healing

A recent study investigated the use of this compound hydrogels loaded with natural extracts for wound healing applications. The hydrogels demonstrated controlled release profiles of the extracts, indicating a quasi-Fickian diffusion mechanism. The study highlighted that hydrogels incorporating Eucalyptus honey and Ginkgo biloba showed significant cytocompatibility with fibroblasts and macrophages, suggesting potential applications in regenerative medicine .

Stabilization of Biological Samples

Another research project focused on the protective effects of this compound during the desiccation of biological samples. The findings revealed that mixtures containing this compound provided better protection against damage compared to other sucrose polymers. This property is attributed to its ability to maintain glassy state characteristics that prevent cellular damage during drying processes .

Research Findings

Recent studies have quantitatively assessed the biological activity of this compound using various assays:

- Cytotoxicity Assays : IC50 values were determined for different concentrations of this compound in L929 fibroblasts and RAW 264.7 macrophages, showing low cytotoxicity at higher concentrations compared to traditional cryoprotectants like DMSO .

- Release Kinetics : The release kinetics of bioactive compounds from this compound-based hydrogels followed an exponential model, indicating efficient drug delivery capabilities .

Q & A

Basic Research Questions

Q. What is the role of Polysucrose 400 in density gradient centrifugation for isolating mononuclear cells (PBMCs)?

this compound acts as a nonionic, hydrophilic polymer that forms iso-osmotic gradients, enabling cell separation based on buoyant density. Its molecular weight (~400 Da) and solubility in water (up to 0.1 g/mL) allow it to maintain osmotic stability without damaging cellular membranes. Researchers typically prepare gradients by layering this compound solutions at varying concentrations (e.g., 20% w/v) and centrifuging at 400–500 × g for 30–40 minutes to isolate PBMCs .

Q. How does this compound concentration affect solution viscosity in protein purification protocols?

At concentrations >15% (w/v), this compound increases solution viscosity due to polymer entanglement, which can hinder diffusion rates during column chromatography. To optimize flow rates, researchers should pre-test viscosity using rheometers and adjust concentrations based on target molecule size (e.g., lower concentrations for small proteins like cytokines). Empirical validation via dynamic light scattering (DLS) is recommended to confirm hydrodynamic compatibility .

Q. What are the standard protocols for preparing this compound stock solutions for in vitro assays?

Dissolve this compound powder in ultrapure water (18.2 MΩ·cm) at 20% (w/v) under gentle agitation (50–100 rpm) at 25°C. Filter-sterilize using 0.22 µm membranes to remove particulates. For cell-based assays, confirm endotoxin levels (<0.1 EU/mL) via LAL testing to avoid inflammatory artifacts .

Advanced Research Questions

Q. How does this compound modulate liquid-liquid phase separation (LLPS) kinetics in intrinsically disordered proteins (IDPs)?

this compound induces macromolecular crowding, reducing solvent accessibility and promoting IDP condensation. Researchers should quantify phase separation using turbidity assays (OD600) and correlate results with polymer concentration (5–20% w/v). Control experiments must account for pH (6.5–7.5) and ionic strength (50–150 mM NaCl), as these parameters influence crowding efficacy. Confocal microscopy with fluorescently tagged proteins (e.g., FITC-labeled FUS) can validate droplet formation .

Q. What experimental strategies resolve discrepancies in protein aggregation data when using this compound versus Ficoll 400?

While both polymers are crowding agents, this compound lacks charged residues, minimizing nonspecific protein interactions. To address aggregation inconsistencies:

- Perform comparative assays under identical osmolarity (e.g., 300 mOsm/kg).

- Use size-exclusion chromatography (SEC) to monitor oligomerization.

- Validate with negative-stain TEM to visualize aggregate morphology. Discrepancies may arise from differences in polymer branching; this compound’s sucrose-epichlorohydrin copolymer structure may sterically hinder aggregation pathways .

Q. How can researchers optimize this compound gradients for exosome isolation from heterogeneous biofluids?

Design step gradients (e.g., 5%, 10%, 20% w/v this compound) in PBS and centrifuge at 100,000 × g for 2 hours. Post-centrifugation, collect exosome-rich fractions (density ~1.13–1.19 g/mL) and validate via nanoparticle tracking analysis (NTA) and CD81/CD63 immunoblotting. For viscous samples (e.g., synovial fluid), dilute 1:2 with PBS to improve gradient resolution .

Q. What are the limitations of this compound in cryopreservation media for primary cell lines?

this compound lacks membrane-stabilizing properties, making it unsuitable as a standalone cryoprotectant. However, it can reduce ice crystal formation when combined with DMSO (5–10% v/v). Post-thaw viability assays (e.g., Trypan blue exclusion) are critical, as high polymer concentrations (>15% w/v) may induce osmotic stress .

Q. Methodological Frameworks

Q. How to design a PICOT-compliant study evaluating this compound’s efficacy in nucleic acid precipitation?

- Population : Plasmid DNA (pDNA) and RNA samples.

- Intervention : Precipitation with this compound (5–20% w/v) and isopropanol.

- Comparison : Polyethylene glycol (PEG) 8000-based precipitation.

- Outcome : Yield (ng/µL) and purity (A260/A280 ratio).

- Time : 24-hour incubation at -20°C. Use ANOVA to compare yields across polymer types and concentrations, with post-hoc Tukey tests for pairwise comparisons .

Q. What statistical methods address batch variability in this compound polymer synthesis?

Implement a nested ANOVA model to analyze molecular weight distributions (via GPC-MALS) across production batches. Include covariates like reaction temperature (°C) and epichlorohydrin stoichiometry. For quality control, set acceptance criteria as ±5% deviation from the target Mw (400 Da) .

Q. Data Interpretation and Troubleshooting

Q. How to distinguish artifactually high phase separation signals caused by this compound aggregation?

Pre-centrifuge this compound solutions (10,000 × g, 10 minutes) to remove pre-existing aggregates. Include a no-protein control in turbidity assays. If artifacts persist, substitute with dextran (40 kDa) and compare LLPS kinetics to confirm polymer-specific effects .

Vergleich Mit ähnlichen Verbindungen

Molecular Weight and Structural Differences

Key Insight : Polymer size directly impacts solubility, viscosity, and interaction with biomolecules. Larger polymers like this compound create denser matrices for cell separation, while smaller polymers (e.g., Polysucrose 70) penetrate biological structures more easily .

Glass Transition Temperature (Tg) and Enzyme Protection

Studies comparing sucrose-based polymers in vitrified systems reveal:

Table 1: Correlation Between Tg and Enzyme Protection

| Compound | Tg Midpoint (°C) | Protection Correlation (LDH Assay) | R² Value |

|---|---|---|---|

| Monomeric Sucrose | 62.3 ± 1.5 | Positive | 0.840 |

| Polysucrose 70 | 58.9 ± 2.1 | Biphasic | N/A |

| This compound | 54.2 ± 1.8 | Negative | 0.490 |

Findings :

- Monomeric sucrose shows a strong positive correlation between Tg and protection (p = 0.009), as higher Tg stabilizes enzyme structure during desiccation .

- This compound exhibits an inverse relationship, likely due to its larger size hindering molecular interactions critical for protection .

- Polysucrose 70 displays biphasic behavior, suggesting an optimal polymer size for balancing Tg and protection .

Water Retention and Stability

Table 2: Water Content in Dried Mixtures

| Compound | Water Content (% w/w) | Response to Glycerol Addition |

|---|---|---|

| Monomeric Sucrose | 5.636 ± 0.3 | No significant change |

| Polysucrose 70 | 12.172 ± 0.8 | Decreases with >12.5% glycerol |

| This compound | 7.585 ± 0.5 | Non-monotonic (fluctuates with glycerol) |

Implications :

- Polysucrose 70’s high water retention may enhance stability in humid environments but risks crystallization during drying .

Vorbereitungsmethoden

Conventional Synthesis via Anion Exchange Resin-Mediated Polymerization

The foundational method for synthesizing Polysucrose 400 involves copolymerizing sucrose with epoxide derivatives (e.g., epichlorohydrin or epibromohydrin) in the presence of a strongly basic anion exchange resin. This approach, detailed in patent CN102690365A , ensures controlled polymerization and high purity.

Reaction Mechanism and Initial Polymerization

The process begins with mixing sucrose, distilled water, and epibromohydrin in a reactor containing a strongly basic anion exchange resin (e.g., NDA900). The resin catalyzes the ring-opening polymerization of the epoxide with sucrose’s hydroxyl groups under alkaline conditions (pH 12–13). The reaction proceeds in two stages:

-

Low-temperature polymerization : At 25–30°C for 2–2.5 hours, initiating cross-linking.

-

High-temperature polymerization : Heating to 60–65°C for an additional 2–2.5 hours to enhance molecular weight .

The resin acts as both a catalyst and a scaffold, preventing uncontrolled branching and ensuring uniform molecular weight distribution.

Purification and Fractionation

Post-polymerization, the crude product is eluted with distilled water to separate low cross-linked polysucrose adsorbed on the resin. Subsequent purification involves:

-

Acetone precipitation to remove unreacted monomers and oligomers.

-

Ethanol fractionation to isolate polysucrose with a target weight-average molecular weight (Mw) of 30,000–500,000 g/mol .

For this compound, fractions with Mw ≈ 400,000 g/mol are selected, aligning with commercial specifications .

Industrial-Scale Synthesis and Process Optimization

Industrial protocols emphasize scalability and reproducibility. A representative example from patent CN102690365A outlines the following optimized parameters:

| Parameter | Value/Description |

|---|---|

| Sucrose | 80 g |

| Epibromohydrin | 24 g |

| Water | 28 mL |

| Resin type | NDA900 strongly basic anion exchange resin |

| Initial reaction temp. | 25°C (2.5 hours) |

| Secondary reaction temp. | 60°C (2.5 hours) |

| Purification solvents | Acetone, absolute ethanol |

| Final yield | 94.7% |

| Purity | 99.1% |

This method achieves a near-quantitative yield and high purity by rigorously controlling temperature, reactant ratios, and purification steps.

Role of Dispersants and Oil-Phase Reactions

To refine particle morphology, a secondary polymerization step is employed:

-

Dispersant addition : A dispersant (e.g., sodium dodecyl sulfate) is dissolved in an oil-phase solvent (e.g., chlorobenzene) and mixed with the fractionated polysucrose, epibromohydrin, and water.

-

Alkaline conditions : The pH is adjusted to 12–13 using sodium hydroxide, facilitating further cross-linking.

-

Thermal curing : Heating to 70–75°C for 1.5–2 hours, followed by 90–95°C for 9–10 hours, solidifies the product into spherical granules .

This step ensures uniform particle size and reduces aggregation, critical for applications in density gradient centrifugation .

Alternative Methods and Epoxide Variants

While epibromohydrin is used in the patented method, most commercial this compound products derive from epichlorohydrin . The substitution of epichlorohydrin follows a similar mechanism but may alter reaction kinetics due to differences in leaving group reactivity. Key considerations include:

-

Reactivity : Epichlorohydrin’s lower cost and wider availability make it industrially preferred, though epibromohydrin may offer faster polymerization rates.

-

Safety : Epichlorohydrin requires stringent handling due to its toxicity, whereas epibromohydrin poses similar risks but is less commonly used .

Characterization and Quality Control

Post-synthesis, this compound is characterized using:

-

Gel permeation chromatography (GPC) : Confirms Mw ≈ 400,000 g/mol .

-

Optical rotation : +57° (literature standard), verifying structural integrity .

-

FT-IR spectroscopy : Identifies hydroxyl (-OH) and ether (C-O-C) groups, confirming successful copolymerization .

Industrial batches undergo additional tests for endotoxin levels and biocompatibility to meet research-grade standards .

Eigenschaften

IUPAC Name |

2-(chloromethyl)oxirane;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACFXVUNKCXYJM-AKSHDPDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26873-85-8 | |

| Record name | Epichlorohydrin-sucrose copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26873-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

434.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White lyophilized powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26873-85-8 | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.